molecular formula C7H6ClN3O B8092424 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B8092424
M. Wt: 183.59 g/mol
InChI Key: KUANWWBSORSIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyrimidine ring. The compound has a molecular weight of 183.6 g/mol and is known for its significant applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-chloropyrazole with appropriate electrophilic reagents. One common method includes the reaction of 5-amino-3-chloropyrazole with 2-chloro-3,3-dimethoxypropene under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, N-oxides, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine
  • 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
  • 5-Chloro-7-(1-methylethyl)amino)pyrazolo[1,5-a]pyrimidine

Uniqueness

5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is unique due to its methoxy group at the 7-position, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-4-5(8)10-6-2-3-9-11(6)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANWWBSORSIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.